molecular formula C7H13BrF2O2 B158423 1-Bromo-3,3-diethoxy-1,1-difluoropropane CAS No. 1645-58-5

1-Bromo-3,3-diethoxy-1,1-difluoropropane

Cat. No. B158423
CAS RN: 1645-58-5
M. Wt: 247.08 g/mol
InChI Key: QAUOBMFAPLIVPF-UHFFFAOYSA-N
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Description

1-Bromo-3,3-diethoxy-1,1-difluoropropane is a chemical compound with the molecular formula C7H13BrF2O2 and a molecular weight of 247.08 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,3-diethoxy-1,1-difluoropropane consists of a bromine atom and two fluorine atoms attached to a propane backbone, with two ethoxy groups attached to the third carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3,3-diethoxy-1,1-difluoropropane are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 247.08 .

Scientific Research Applications

Synthesis of CF2-Containing Molecules

Yamada et al. (2011) demonstrated that 2,2,3,3-tetrafluorooxetane could react with organolithium reagents to yield 1,1,3-trisubstituted 2,2-difluoropropan-1-ols. This method also produced 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols through reactions with Grignard reagents, showcasing the precursor's utility in synthesizing CF2-containing molecules Yamada et al., 2011.

Cross-Coupling Reactions

Peng and Qing (2000) explored the radical addition of dibromodifluoromethane to ethyl vinyl ether, yielding diethyl 3-bromo-3,3-difluoropropyl acetal. This intermediate underwent SnCl4-promoted cross-coupling reactions with trimethylsilyl enol ethers to form γ-bromodifluoromethyl-β-ethoxy ketones, illustrating the compound's applicability in cross-coupling chemistry Peng & Qing, 2000.

Drug Discovery and Development

Min et al. (2014) reported the first example of Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene, achieving high efficiency and regioselectivity. This method offers a practical application in drug discovery and development due to its low catalyst loading, broad substrate scope, and excellent functional group compatibility Min et al., 2014.

Molecular Structure Studies

Langridge et al. (2011) conducted a detailed study on the microwave spectrum, bromine nuclear electric quadrupole coupling tensor, and structure of 3-bromo-3,3-difluoropropene. This work provides insights into the molecule's structural characteristics and behavior, contributing to a deeper understanding of its physical properties Langridge et al., 2011.

Future Directions

The future directions of research and applications involving 1-Bromo-3,3-diethoxy-1,1-difluoropropane are not specified in the retrieved data. Given its unique structure, it could potentially be of interest in the development of new synthetic methods or materials .

properties

IUPAC Name

1-bromo-3,3-diethoxy-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrF2O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOBMFAPLIVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(F)(F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-diethoxy-1,1-difluoropropane

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